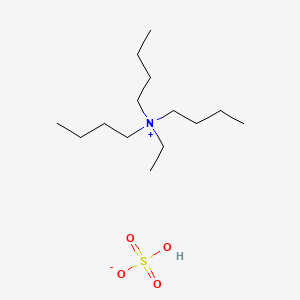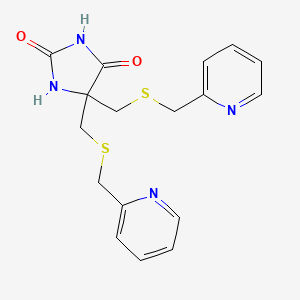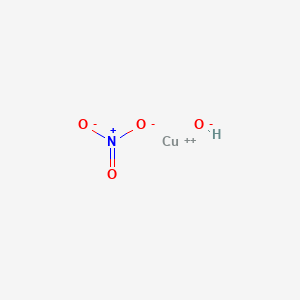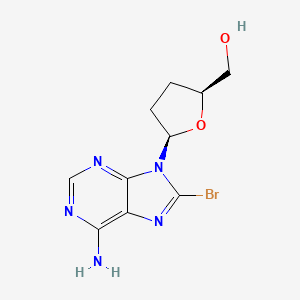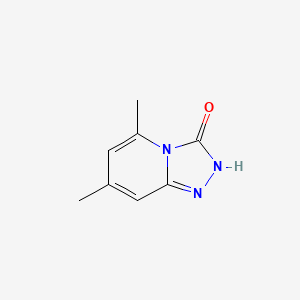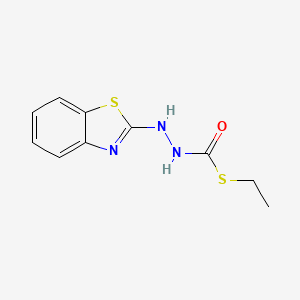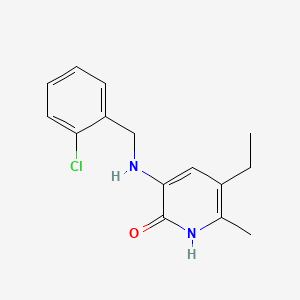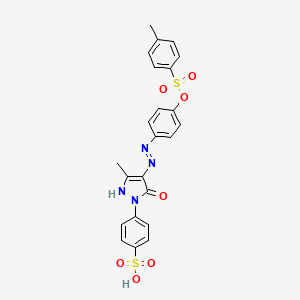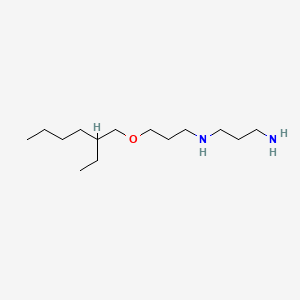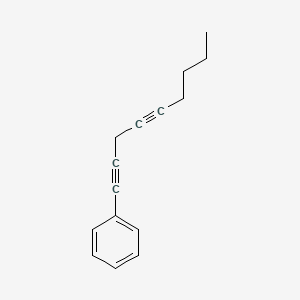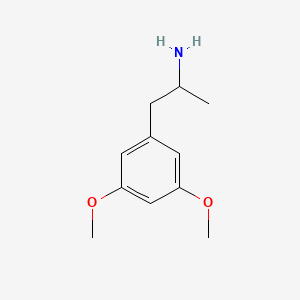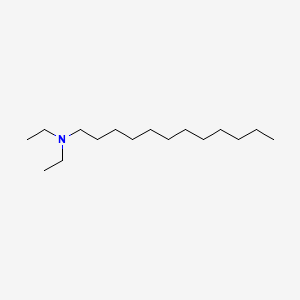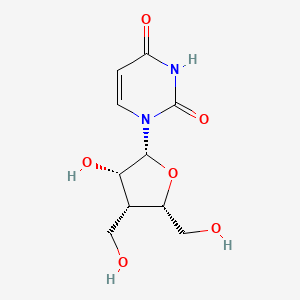
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- is a nucleoside analogue. Nucleoside analogues are chemically modified versions of natural nucleosides, which are essential components of DNA and RNA. These analogues play a crucial role in antiviral and anticancer therapies due to their ability to interfere with cellular processes such as DNA synthesis, cell signaling, and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- involves several steps. One common method is the photoinduced thiol-ene addition of various thiols to 3’-exomethylene derivatives of protected ribothymidine and uridine
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification using chromatography, and crystallization to obtain the final product.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes such as DNA synthesis and cell signaling.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with cellular replication and growth.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- involves its incorporation into DNA or RNA, where it acts as an antimetabolite. By competing with natural nucleosides, it disrupts DNA and RNA synthesis, leading to cytotoxicity and inhibition of cellular replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
相似化合物的比较
Similar Compounds
3’-Deoxy-3’-fluorothymidine: Another nucleoside analogue with similar antiviral and anticancer properties.
2’-Deoxy-5-methyluridine: A related compound used in similar applications.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)- is unique due to its specific structure, which allows for targeted interactions with cellular processes. Its ability to undergo various chemical modifications also makes it a versatile tool in scientific research and drug development .
属性
CAS 编号 |
130351-65-4 |
|---|---|
分子式 |
C10H14N2O6 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
1-[(2R,3S,4R,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c13-3-5-6(4-14)18-9(8(5)16)12-2-1-7(15)11-10(12)17/h1-2,5-6,8-9,13-14,16H,3-4H2,(H,11,15,17)/t5-,6+,8-,9+/m0/s1 |
InChI 键 |
CCLQDVIPKKSCHR-JWIUVKOKSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)CO)CO)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


